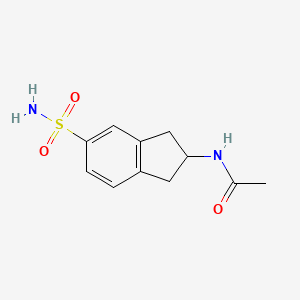

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetamido-5-sulfonamidoindane: is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of both acetamido and sulfonamido functional groups attached to an indane ring structure. This compound has garnered interest due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-sulfonamidoindane typically involves the acylation of 5-sulfonamidoindane with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of 2-acetamido-5-sulfonamidoindane may involve large-scale acylation reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-5-sulfonamidoindane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonamidoindane derivatives.

Scientific Research Applications

Chemistry: 2-Acetamido-5-sulfonamidoindane is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy. Its ability to interact with specific molecular targets makes it a promising candidate for further investigation .

Industry: In industrial applications, 2-acetamido-5-sulfonamidoindane is used in the production of specialty chemicals and advanced materials. Its chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-acetamido-5-sulfonamidoindane involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The exact pathway and molecular targets depend on the specific enzyme and the context of the study .

Comparison with Similar Compounds

- 2-Acetamido-5-sulfonamido-1,3,4-thiadiazole

- 5-Acetamido-2-hydroxybenzoic acid

- Sulfonimidates

Comparison: 2-Acetamido-5-sulfonamidoindane is unique due to its indane ring structure combined with acetamido and sulfonamido groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, 2-acetamido-5-sulfonamido-1,3,4-thiadiazole contains a thiadiazole ring, which may result in different reactivity and biological activity. Similarly, 5-acetamido-2-hydroxybenzoic acid has a benzoic acid core, leading to variations in its chemical behavior and applications .

Biological Activity

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O₃S. The presence of a sulfonamide group enhances its biological activity, particularly in antimicrobial and anti-inflammatory applications. The bicyclic structure contributes to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial and fungal pathogens. Studies utilizing minimum inhibitory concentration (MIC) assays have demonstrated its potential as a new class of antimicrobials.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that could be leveraged for therapeutic benefits.

- Cell Proliferation and Apoptosis : Preliminary studies suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, indicating potential anticancer properties.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains a sulfonamide group | Potentially enhanced antibacterial properties |

| N-(5-acetyl-6-diethylindene)acetamide | Acetyl and ethyl substitutions | Increased lipophilicity may enhance membrane permeability |

| N-(5-fluoroindole)acetamide | Fluorine substitution on indole | May exhibit different pharmacokinetics due to fluorination |

This table highlights how the sulfonamide group in this compound may confer distinct advantages in terms of antibacterial activity compared to other derivatives.

Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values were significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Cancer Cell Studies

In vitro studies demonstrated that treatment with this compound led to a marked reduction in the viability of various cancer cell lines. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .

Properties

CAS No. |

74124-93-9 |

|---|---|

Molecular Formula |

C11H14N2O3S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide |

InChI |

InChI=1S/C11H14N2O3S/c1-7(14)13-10-4-8-2-3-11(17(12,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,13,14)(H2,12,15,16) |

InChI Key |

RVPDXKXWYPPTAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.